REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]2[CH2:9][CH2:10][CH:5]([CH:6]=[CH:7]2)[C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:2]>[Pd].C(OCC)(=O)C>[CH:1]([C:3]1[CH:8]2[CH2:9][CH2:10][CH:5]([CH2:6][CH2:7]2)[C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:2]
|
Name
|
|
Quantity
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3.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C2C=CC1CC2)C2=CC=CC=C2
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Name
|
|
Quantity
|
0.3 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
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DISTILLATION
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Details
|
the residue distilled twice
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(C2CCC1CC2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |